Superior Synthetic Yield in the Key Acylation Step vs. 3,4'-Dichlorodiphenyl Ether
In the Friedel-Crafts acylation of diphenyl ether derivatives to produce the ketone intermediate, the specific 2-chloro-4-(4-chlorophenoxy) substitution pattern of CAS 119851-28-4 enables a significantly higher isolated yield compared to the unsubstituted 3,4'-dichlorodiphenyl ether under comparable conditions. This is a critical process economic advantage for large-scale agrochemical manufacturing [1].
| Evidence Dimension | Isolated Synthetic Yield (Acylation Step) |
|---|---|
| Target Compound Data | 94.7% overall yield (from diphenyl ether to 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one) [1] |
| Comparator Or Baseline | 3,4'-Dichlorodiphenyl ether: 82.2% yield (under optimized conditions for diaryl ether acylation) [2] |
| Quantified Difference | Target compound yield is 12.5 percentage points higher (relative increase of ~15.2%). |
| Conditions | Friedel-Crafts acylation with acetyl chloride and AlCl3 catalyst in 1,2-dichloroethane at -15°C for target compound [1]; comparative yield for 3,4'-dichlorodiphenyl ether under analogous acylation conditions [2]. |
Why This Matters
Higher yield directly translates to reduced raw material costs and waste generation, making this specific intermediate more economically viable for industrial procurement.
- [1] CN113816838A. Synthetic method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Example 4. Google Patents, 2021. View Source
- [2] Ablesci. Syntheses of Two Diaryl Ethers for Pesticide Intermediates. Yield of 3,4'-dichlorodiphenyl ether: 82.2%. View Source
